Merging alkenyl C–H activation with the ring-opening of 1,2-oxazetidines: ruthenium-catalyzed aminomethylation of enamides†

Chemical Communications Pub Date: 2020-06-04 DOI: 10.1039/D0CC03081C

Abstract

1,2-Oxazetidines have been utilized as formaldimine precursors for the direct aminomethylation of enamides under a Ru(II) species. By merging alkenyl C–H activation with ring-opening of 1,2-oxazetidines, this efficient protocol provides a facile and novel approach to synthesize Z-selective aminomethyl substituted enamides. Furthermore, two exemplified synthetic elaborations highlight the potential of this transformation.

Graphical abstract: Merging alkenyl C–H activation with the ring-opening of 1,2-oxazetidines: ruthenium-catalyzed aminomethylation of enamides
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